rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Brand Name:
Vulcanchem
CAS No.:
444728-11-4
VCID:
VC0017520
InChI:
InChI=1S/C15H13ClN2S/c16-13-4-2-1-3-12(13)14(9-17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,10H2
SMILES:
C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl
Molecular Formula:
C15H13ClN2S
Molecular Weight:
288.8 g/mol
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
CAS No.: 444728-11-4
Reference Standards
VCID: VC0017520
Molecular Formula: C15H13ClN2S
Molecular Weight: 288.8 g/mol
CAS No. | 444728-11-4 |
---|---|
Product Name | rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile |
Molecular Formula | C15H13ClN2S |
Molecular Weight | 288.8 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile |
Standard InChI | InChI=1S/C15H13ClN2S/c16-13-4-2-1-3-12(13)14(9-17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,10H2 |
Standard InChIKey | JFDVAYOTONCKQN-UHFFFAOYSA-N |
SMILES | C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl |
Canonical SMILES | C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl |
Synonyms | α-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetonitrile; |
PubChem Compound | 11369741 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume